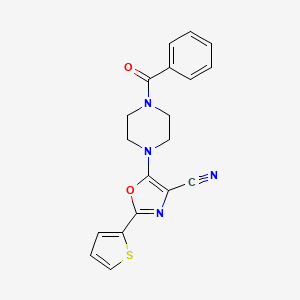

5-(4-Benzoylpiperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-(4-Benzoylpiperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile" is a complex organic molecule that appears to be related to a class of compounds with potential biological activity. The structure suggests the presence of an oxazole ring, a benzoylpiperazine moiety, and a thiophene group, which are common in medicinal chemistry for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors . Although the exact synthesis of the compound is not detailed, the methodologies used for similar structures involve multi-step synthetic processes, often starting with readily available starting materials and proceeding through various reaction steps, including condensation, cyclization, and functional group transformations.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using spectroscopic methods such as FT-IR, 1H-NMR, and mass spectroscopy . These techniques allow for the determination of the functional groups present, the confirmation of the molecular framework, and the identification of any substituents on the core structure. The presence of an oxazole ring and a thiophene group in the compound suggests potential for electron-rich areas, which could be relevant for its binding to biological targets.

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions. For example, the synthesis of 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles involved diazotisation and coupling reactions followed by air oxidation in the presence of cupric acetate . These reactions are indicative of the reactive nature of the nitrogen and sulfur-containing heterocycles, which can be exploited to generate a diverse array of derivatives for biological evaluation.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and aromatic systems typically results in compounds with significant lipophilicity, which can affect their solubility and permeability characteristics. These properties are crucial for the potential bioavailability of the compounds. The antimicrobial activities of related compounds have been evaluated, suggesting that the physical and chemical properties of these molecules are conducive to biological interactions .

Aplicaciones Científicas De Investigación

Synthetic Pathways and Chemical Properties

- A study highlights the synthesis of a large range of molecules starting from a building block similar in structure to the compound of interest. This synthesis showcases the adaptability of such compounds in creating diverse molecular structures, potentially useful in various research applications (Lemaire et al., 2015).

- Another research effort describes the synthesis and antimicrobial activities of novel derivatives, emphasizing the chemical versatility and potential biological applications of such compounds (Al‐Azmi & Mahmoud, 2020).

Biological Activities

- Compounds structurally related to the query have been synthesized and tested for their antimicrobial properties. This research underscores the potential utility of these compounds in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

- Another study focuses on the antioxidant activity of novel fused heterocyclic compounds derived from a tetrahydropyrimidine derivative, suggesting potential applications in the development of antioxidants (Salem et al., 2015).

Potential Anticancer Applications

- The synthesis of new uracil derivatives and their sugar hydrazones, which displayed potent antimicrobial, antioxidant, and anticancer activities, indicates the therapeutic potential of compounds with similar structures (Nassar et al., 2020).

Miscellaneous Applications

- The development of a 2-substituted-5-aminooxazole-4-carbonitrile library and its modification via microwave-mediated and flow chemistries, including the evaluation of cannabinoid receptor affinity, demonstrates the broad utility of such compounds in medicinal chemistry and drug design (Spencer et al., 2012).

Propiedades

IUPAC Name |

5-(4-benzoylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S/c20-13-15-19(25-17(21-15)16-7-4-12-26-16)23-10-8-22(9-11-23)18(24)14-5-2-1-3-6-14/h1-7,12H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMKJGLVLDFSTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(N=C(O2)C3=CC=CS3)C#N)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2527751.png)

![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2527752.png)

![1-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2527755.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2527756.png)

![2-methoxy-5-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2527759.png)

![(Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2527764.png)

![N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide](/img/structure/B2527766.png)